molecular formula C18H15FO2 B3906366 3-[4-(allyloxy)phenyl]-1-(4-fluorophenyl)-2-propen-1-one

3-[4-(allyloxy)phenyl]-1-(4-fluorophenyl)-2-propen-1-one

Cat. No.: B3906366
M. Wt: 282.3 g/mol
InChI Key: DOFIKLGOTRBODE-LFYBBSHMSA-N
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Description

This compound, also known as (3R,4S)-4- [4- (Allyloxy)phenyl]-1- (4-fluorophenyl)-3- [3- (4-fluorophenyl)-3-oxopropyl]-2-azetidinone , has a molecular formula of C27H23F2NO3 . It has an average mass of 447.473 Da and a monoisotopic mass of 447.164612 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with two fluorophenyl groups attached to an azetidinone ring, which is further connected to an allyloxyphenyl group . This structure includes 2 defined stereocentres .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statement is to avoid breathing dust/fume/gas/mist/vapours/spray . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO2/c1-2-13-21-17-10-3-14(4-11-17)5-12-18(20)15-6-8-16(19)9-7-15/h2-12H,1,13H2/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFIKLGOTRBODE-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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